3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that features a unique combination of functional groups, including a triazolopyrimidinone core, a trimethoxyphenyl group, and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . By inhibiting TrxR, it increases oxidative stress in the cell . By inhibiting HLSD1, it alters gene expression . By inhibiting ALK2, it disrupts signal transduction . By inhibiting P-gp, it overcomes drug resistance .
Pharmacokinetics
Compounds containing the trimethoxyphenyl group have been associated with diverse bioactivity effects . They have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Result of Action
The compound’s action results in notable anti-cancer effects . It effectively inhibits the growth of malignant cells by disrupting critical cellular processes . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Biochemical Analysis
Biochemical Properties
The TMP group in 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to interact with various enzymes and proteins. It has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular processes, this compound has shown to influence cell function. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
The synthesis of 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazolopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde or its derivatives, which can be coupled to the core structure through various coupling reactions.
Formation of the Oxadiazole Moiety: This can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Final Coupling and Functionalization: The final product is obtained by coupling the intermediate compounds and performing necessary functional group modifications under controlled conditions.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and processes, helping to elucidate the role of specific molecular interactions in cellular functions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings, with specific functional attributes.
Comparison with Similar Compounds
Similar compounds to 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include:
3,4,5-Trimethoxyphenyl Derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities, such as anticancer and antimicrobial effects.
Oxadiazole Derivatives: Compounds containing the oxadiazole moiety are known for their antimicrobial and antiviral properties.
Triazolopyrimidinone Derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its combination of these functional groups, which provides a multifaceted approach to targeting different biological pathways and enhancing its therapeutic potential .
Properties
IUPAC Name |
3-benzyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O5/c1-32-16-9-15(10-17(33-2)20(16)34-3)21-25-18(35-27-21)12-29-13-24-22-19(23(29)31)26-28-30(22)11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOLGRJVBHXHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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